molecular formula C14H22N2O4S B5903750 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide

2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide

Cat. No. B5903750
M. Wt: 314.40 g/mol
InChI Key: UYENOCVZFILWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide involves the inhibition of BTK. BTK is a crucial enzyme involved in B cell activation, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, reduces the production of autoantibodies and inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of autoantibodies and inflammation associated with autoimmune diseases. It also has potential applications in the treatment of various cancers, including lymphoma and leukemia.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide in lab experiments is its potency and specificity for BTK inhibition. It has also been shown to have a favorable safety profile. However, one of the limitations is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

The potential applications of 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide in various fields are vast. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential applications in other autoimmune diseases and cancers, and the development of more potent and selective BTK inhibitors.
Conclusion:
In conclusion, 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide is a potent inhibitor of BTK and has shown promising results in various scientific research applications. Its potential applications in the treatment of autoimmune diseases and cancers make it a valuable compound for future research. However, further research is needed to fully explore its potential and develop more efficient and potent BTK inhibitors.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide involves several steps. The first step involves the reaction of 2,5-dimethylphenol with 2-chloroethyl methyl sulfone in the presence of a base to form 2-(2,5-dimethylphenoxy)ethyl methyl sulfone. The second step involves the reaction of 2-(2,5-dimethylphenoxy)ethyl methyl sulfone with N-(2-aminoethyl)propane-1,3-diamine in the presence of a base to form 2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to inhibit B cell activation and reduce the production of autoantibodies, which are responsible for the development of autoimmune diseases.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10-5-6-11(2)13(9-10)20-12(3)14(17)15-7-8-16-21(4,18)19/h5-6,9,12,16H,7-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYENOCVZFILWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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